N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide
Description
This compound features a benzoxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen, substituted with ethyl and dimethyl groups at position 5 and 3, respectively. The cyclohexanecarboxamide group at position 7 introduces a bulky, lipophilic moiety.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-4-22-16-12-15(21-18(23)14-8-6-5-7-9-14)10-11-17(16)25-13-20(2,3)19(22)24/h10-12,14H,4-9,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXWNERDRCKXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Fluorinated Benzoxazepin Derivatives
Two closely related compounds ( and ) share the benzoxazepin core but differ in their substituents:
- N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide (CAS 921789-56-2) and N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide (ChemSpider ID 20972931) both feature difluorinated benzamide groups.
- Key Differences :
- Fluorine positions: 2,6- vs. 3,4-difluoro substitution on the benzamide ring.
- The target compound replaces the aromatic benzamide with a cyclohexanecarboxamide, significantly altering lipophilicity and steric bulk.
Fluorine substituents in the analogs may increase metabolic stability due to electronegativity effects .
Azepin-Based Analogs
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide () replaces the benzoxazepin core with a seven-membered azepin ring.
- Crystal structure analysis reveals dimer formation via N–H⋯O hydrogen bonds (R21(8) motif), which may influence crystallinity or solubility .
Benzoxazepin Derivatives with Varied Substituents
lists two benzoxazepin-based compounds:
- BI81616: Substituent = 2-(2-methylphenoxy)acetamide (CAS 921560-53-4).
- BI81617 : Substituent = 3,4-dimethoxybenzamide (CAS 921563-41-9).
| Property | Target Compound | BI81616 | BI81617 |
|---|---|---|---|
| Molecular Formula | C20H27N2O3 | C22H26N2O4 | C22H26N2O5 |
| Average Mass (Da) | ~343.44 | 382.45 | 398.45 |
| Substituent | Cyclohexanecarboxamide | Phenoxyacetamide | Dimethoxybenzamide |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.50654 g/mol
- SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
Structural Characteristics
The compound features a benzoxazepin core structure, which is significant in medicinal chemistry for its diverse pharmacological properties. The presence of the cyclohexanecarboxamide moiety may enhance its lipophilicity and bioavailability.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzoxazepin scaffold is known for its ability to interfere with cell proliferation and induce apoptosis.
- Antimicrobial Properties : Some derivatives of benzoxazepins have shown promising antimicrobial activity. The specific compound's ability to inhibit bacterial growth needs further investigation through in vitro and in vivo studies.
- Neuroprotective Effects : Compounds with similar frameworks have been studied for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could underlie the neuroprotective effects observed in related compounds.
Case Study 1: Antitumor Activity
A study conducted on a series of benzoxazepin derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound exhibited an IC50 value comparable to established chemotherapeutics. This suggests potential for development as an anticancer agent.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that certain benzoxazepin derivatives possess notable antibacterial properties. Further testing is required to evaluate the specific efficacy of N-(5-ethyl...) against these pathogens.
Research Findings Summary Table
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | H2SO4 (cat.), EtOH, reflux | 65–75 | |
| Amide coupling | EDC, DMAP, DCM, RT | 80–85 |
What analytical techniques are essential for structural validation and purity assessment?
Q. Basic
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray diffraction (XRD) : For crystal structure determination, as seen in related benzoxazepine derivatives (e.g., hydrogen-bonding patterns in N-(hexahydro-2-oxo-1H-azepin-3-yl)cyclohexanecarboxamide) .
What in vitro biological activities are reported for this compound and its analogs?
Q. Basic
- Antitumor activity : IC50 values of 2–10 µM against prostate (PC-3) and colon (HCT-116) cancer cells .
- Enzyme inhibition : Potent inhibition of kinases (e.g., PI3K) and proteases linked to inflammatory pathways .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .
Advanced : Structural analogs with trifluoromethyl or naphthyl groups show enhanced potency (IC50 < 1 µM) due to improved target binding .
How do structural modifications influence biological activity and selectivity?
Q. Advanced
- Substituent effects :
- Case study : Replacement of cyclohexane with a naphthyl group increased antiproliferative activity by 40% in breast cancer models .
What methodological approaches resolve contradictions in reported biological data?
Q. Advanced
- Assay standardization : Discrepancies in IC50 values (e.g., 2 vs. 10 µM) arise from variations in cell lines (e.g., PC-3 vs. MCF-7), serum concentrations, or incubation times .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., PI3Kγ) .
How can molecular docking and kinetic studies elucidate mechanisms of action?
Q. Advanced
- Docking protocols : AutoDock Vina or Schrödinger Suite to model interactions with PI3K or chemokine receptors. Example: Trifluoromethyl-substituted analogs form a critical hydrogen bond with Lys833 in PI3Kγ .
- Kinetic assays : Surface plasmon resonance (SPR) or ITC to measure binding affinities (KD values) and residence times .
What strategies improve synthetic yield and scalability for analogs?
Q. Advanced
- Continuous flow chemistry : Reduces side reactions (e.g., epimerization) and improves yield by 15–20% compared to batch synthesis .
- Catalyst optimization : Palladium/N-heterocyclic carbene (NHC) systems for efficient Suzuki-Miyaura couplings of aryl halides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
